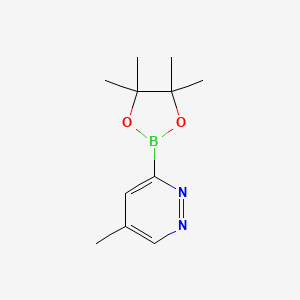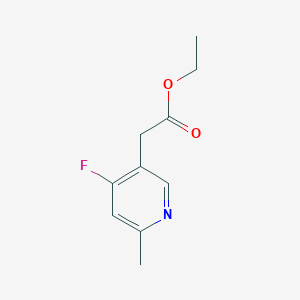
5-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by its benzamide structure, which includes a hydroxyl group, an isopropoxy group, and two dimethylamine groups attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-isopropoxybenzoic acid and N,N-dimethylamine.
Esterification: The carboxylic acid group of 5-hydroxy-2-isopropoxybenzoic acid is esterified using an appropriate alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid.
Amidation: The ester is then reacted with N,N-dimethylamine under controlled conditions to form the desired benzamide compound. This step may require the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to maintain a constant temperature and promote the reaction.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted benzamide derivatives.
Applications De Recherche Scientifique
5-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases. Its pharmacokinetic and pharmacodynamic properties are studied to understand its therapeutic potential.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell to modulate cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-methoxy-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Hydroxy-2-ethoxy-N,N-dimethylbenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-Hydroxy-2-propoxy-N,N-dimethylbenzamide: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
5-Hydroxy-2-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
5-hydroxy-N,N-dimethyl-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-11-6-5-9(14)7-10(11)12(15)13(3)4/h5-8,14H,1-4H3 |
Clé InChI |
UKBOJKWQYXUIDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)O)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


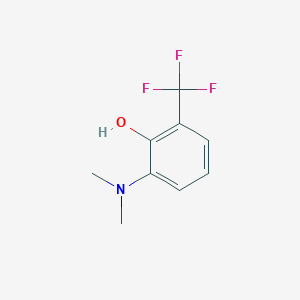


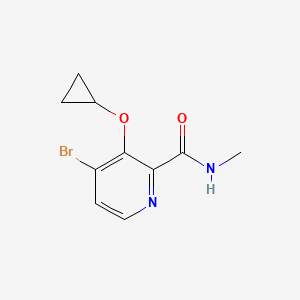



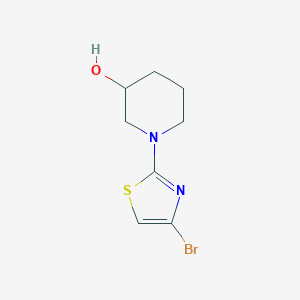

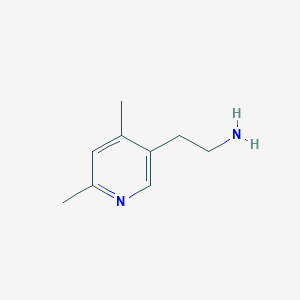
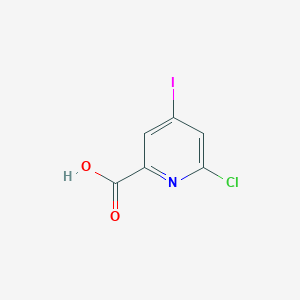
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
